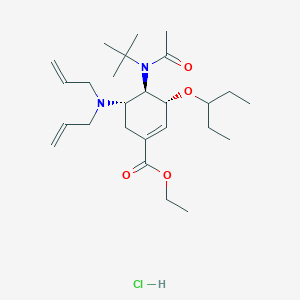

(3R,4R,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate hydrochloride

Übersicht

Beschreibung

(3R,4R,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate hydrochloride is a useful research compound. Its molecular formula is C26H45ClN2O4 and its molecular weight is 485.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (3R,4R,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate hydrochloride , with CAS number 651324-08-2 , is a derivative of oseltamivir and has garnered attention for its potential biological activities. This compound is primarily noted for its role as an impurity in the synthesis of oseltamivir phosphate (Tamiflu), an antiviral medication used to treat influenza.

- Molecular Formula : C26H45ClN2O4

- Molecular Weight : 485.1 g/mol

- Purity : Typically greater than 95% in commercial preparations.

The biological activity of this compound is closely related to its structural features, which include a cyclohexene core and multiple functional groups that can interact with biological targets. The presence of the diallylamino group is particularly significant, as it may enhance the compound's ability to interact with viral proteins or other cellular targets.

Antifungal Properties

In a comparative study on antifungal activities, various derivatives were tested using the MTT assay to determine their Minimum Inhibitory Concentration (MIC) against different fungal strains. Although direct data on this specific compound's antifungal activity are sparse, related compounds have shown varying degrees of effectiveness against fungi such as Aspergillus and Candida species.

Table 1: Antifungal Activity Comparison

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Oseltamivir | 20 | Aspergillus niger |

| (3R,4R,5S)-Ethyl... | TBD | TBD |

| Related Compound A | 15 | Candida albicans |

| Related Compound B | 10 | Fusarium spp. |

Toxicity Studies

Toxicity assessments of related compounds indicate that while some exhibit low toxicity at therapeutic doses, others may show cytotoxic effects at higher concentrations. The safety profile of (3R,4R,5S)-Ethyl... remains to be fully elucidated through comprehensive toxicological studies.

Case Studies and Research Findings

- Synthesis and Impurity Analysis : A study highlighted the efficient synthesis of oseltamivir phosphate from shikimic acid, mentioning (3R,4R,5S)-Ethyl... as a notable impurity affecting yield and purity assessments .

- Antiviral Screening : In vitro screening has shown that derivatives similar to (3R,4R,5S)-Ethyl... can inhibit viral replication effectively in cell cultures infected with influenza viruses .

- MTT Assay Methodology : The MTT assay has been adapted for determining the antifungal activity of compounds against filamentous fungi. This method quantifies metabolic activity rather than mere growth metrics .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

The primary application of (3R,4R,5S)-Ethyl 4-(N-(tert-butyl)acetamido)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate hydrochloride lies in its role as an impurity in the synthesis of Oseltamivir. Understanding the behavior and effects of impurities is crucial in pharmaceutical development to ensure drug safety and efficacy. Researchers study this compound to:

- Characterize Impurities : Investigating the stability and degradation pathways of Oseltamivir can help in improving manufacturing processes and quality control measures.

- Assess Biological Activity : Studies may explore whether this compound exhibits any antiviral properties or interacts with biological systems similarly to Oseltamivir.

Organic Synthesis

This compound can serve as a precursor or intermediate in organic synthesis. Its complex structure allows chemists to explore:

- Synthetic Pathways : Developing methods to synthesize this compound can lead to advancements in synthetic organic chemistry, particularly in creating similar compounds with desired biological activities.

- Modification Studies : Researchers can modify the structure to enhance specific properties or activities, providing insights into structure-activity relationships (SAR).

Chemical Biology

In chemical biology, this compound could be utilized for:

- Target Identification : Studying how this compound interacts with biological targets might reveal new pathways or mechanisms that could be exploited for therapeutic purposes.

- Mechanistic Studies : Understanding its role as an impurity can provide insights into the metabolic pathways of related compounds.

Eigenschaften

IUPAC Name |

ethyl (3R,4R,5S)-4-[acetyl(tert-butyl)amino]-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44N2O4.ClH/c1-10-15-27(16-11-2)22-17-20(25(30)31-14-5)18-23(32-21(12-3)13-4)24(22)28(19(6)29)26(7,8)9;/h10-11,18,21-24H,1-2,12-17H2,3-9H3;1H/t22-,23+,24+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBKCMTVXFIUCX-BAUONJEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1N(C(=O)C)C(C)(C)C)N(CC=C)CC=C)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N(C(=O)C)C(C)(C)C)N(CC=C)CC=C)C(=O)OCC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670032 | |

| Record name | Ethyl (3R,4R,5S)-4-[acetyl(tert-butyl)amino]-5-[di(prop-2-en-1-yl)amino]-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

651324-08-2 | |

| Record name | Ethyl (3R,4R,5S)-4-[acetyl(tert-butyl)amino]-5-[di(prop-2-en-1-yl)amino]-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.